Methyl 2-acetyl-6-methoxyisonicotinate
Description
Methyl 2-acetyl-6-methoxyisonicotinate is a substituted pyridine derivative featuring a methoxy group at position 6, an acetyl group at position 2, and a methyl ester at the carboxylate position. This article focuses on comparing its hypothesized characteristics with structurally related compounds, leveraging data from peer-reviewed studies and chemical catalogs.
Properties
CAS No. |
1393553-84-8 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-acetyl-6-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6(12)8-4-7(10(13)15-3)5-9(11-8)14-2/h4-5H,1-3H3 |
InChI Key |
JWRRPWOSVWKHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-6-methoxyisonicotinate typically involves the esterification of 2-acetyl-6-methoxyisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yield and purity, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-6-methoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Methyl 2-carboxy-6-methoxyisonicotinate.
Reduction: Methyl 2-(hydroxyethyl)-6-methoxyisonicotinate.
Substitution: Methyl 2-acetyl-6-(substituted)-isonicotinate.
Scientific Research Applications
Methyl 2-acetyl-6-methoxyisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-methoxyisonicotinate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the production of specific metabolites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Substituent Effects: Acetyl vs. Halogen or Hydroxyl Groups
A key distinction lies in the substituent at position 2. Methyl 2-chloro-6-methoxyisonicotinate (CID 13339618) replaces the acetyl group with chlorine, resulting in a molecular formula of C₈H₈ClNO₃. In contrast, the acetyl group in the target compound may confer greater stability in acidic or oxidative conditions due to electron-withdrawing effects.
Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1) further differs by substituting the methyl ester with an ethyl group, increasing lipophilicity (logP) and altering solubility profiles .
Ester Group Variations: Methyl vs. Ethyl Esters
The methyl ester in Methyl 2-acetyl-6-methoxyisonicotinate contrasts with ethyl esters in analogs like Ethyl 2-chloro-6-methoxynicotinate . Ethyl esters generally exhibit higher boiling points and lower volatility compared to methyl esters, as seen in methyl salicylate (b.p. ~222°C) versus ethyl salicylate (b.p. ~234°C) . This suggests that the target compound may have slightly lower thermal stability than its ethyl ester counterparts.
Data Table: Structural and Physical Properties of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
